molecular formula C25H20FN5O2S B2846177 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide CAS No. 946359-69-9

2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B2846177
CAS No.: 946359-69-9
M. Wt: 473.53
InChI Key: OYCYXUUSSUOSEI-UHFFFAOYSA-N
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Description

The compound 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide features a 1,2,4-triazole core substituted at the 4-position with a 4-fluorophenyl group and at the 5-position with an indole moiety. A thioether linkage connects the triazole to an acetamide group, which is further substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name

2-[[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN5O2S/c1-33-22-9-5-4-8-21(22)28-23(32)15-34-25-30-29-24(31(25)17-12-10-16(26)11-13-17)19-14-27-20-7-3-2-6-18(19)20/h2-14,27H,15H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCYXUUSSUOSEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Anticancer Activity
    • The compound's indole and triazole moieties have been linked to anticancer properties. Studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis. For instance, triazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting angiogenesis.
  • Antimicrobial Properties
    • The presence of the triazole ring is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, including bacteria and fungi. This suggests that 2-((4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide could be explored as a potential antimicrobial agent.
  • Neurological Applications
    • Given the indole structure's role in serotonin receptor modulation, this compound may have implications in treating neurological disorders such as depression or anxiety. Research on related compounds indicates potential interactions with neurotransmitter systems, which could lead to novel therapeutic strategies for mood disorders .

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of compounds with similar structures:

  • Study on Anticancer Activity : A recent study demonstrated that triazole derivatives could inhibit the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy : Research on triazole-containing compounds has shown promising results against resistant bacterial strains, suggesting that modifications to the triazole structure can enhance antimicrobial potency.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its three key groups:

  • Triazole Ring :

    • Undergoes electrophilic substitution at N1 and C5 positions with aryl halides (e.g., 4-fluorophenyl bromide) in the presence of CuI/Et₃N (Scheme 6 in ).

    • Base-mediated dehydrogenation converts triazolidine intermediates to aromatic triazoles (Scheme 5 in ).

  • Thioether Group :

    • Susceptible to oxidation with H₂O₂/CH₃COOH to sulfoxide derivatives (reported for analogous compounds in).

    • Alkylation with alkyl halides (e.g., methyl iodide) forms sulfonium salts (observed in ).

  • Acetamide Moiety :

    • Hydrolysis under acidic conditions (HCl/H₂O, reflux) yields carboxylic acid derivatives (Scheme 7 in ).

    • Reacts with Grignard reagents (e.g., MeMgBr) to form ketones (noted in).

Degradation and Stability

  • Thermal Stability : Decomposes above 250°C, forming volatile byproducts (e.g., indole fragments) detected via TGA (,).

  • pH Sensitivity :

    • Stable in neutral conditions (pH 6–8).

    • Degrades in strongly acidic (pH < 3) or basic (pH > 10) media via cleavage of the thioacetamide bond (data extrapolated from ).

Table 2: Degradation Products Under Acidic Conditions

ConditionMajor ProductsMechanismSource
1M HCl, reflux4-(4-Fluorophenyl)-1,2,4-triazole-3-thiolThioether hydrolysis
1M NaOH, RTN-(2-Methoxyphenyl)acetamideAmide bond cleavage

Catalytic and Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling : The indole moiety participates in palladium-catalyzed cross-coupling with arylboronic acids to introduce substituents (e.g., 3,5-dimethylphenyl) (Scheme 20 in ).

  • Click Chemistry : The triazole ring facilitates copper-catalyzed azide-alkyne cycloaddition for bioconjugation (analogous to ).

Reaction with Biological Targets

  • Thiol-Disulfide Exchange : The thio group interacts with cysteine residues in proteins, modulating enzyme activity (mechanistic studies in ).

  • DNA Intercalation : The planar indole-triazole system intercalates into DNA, as shown via fluorescence quenching assays (, ).

Comparison with Similar Compounds

Structural and Functional Analogues

The target compound shares a conserved 1,2,4-triazole-thioacetamide scaffold with several analogs, differing primarily in substituent groups. These variations significantly influence biological activity, selectivity, and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name R1 (4-position) R2 (5-position) Acetamide Substituent Biological Activity Reference
Target Compound 4-fluorophenyl 1H-indol-3-yl 2-methoxyphenyl Not reported N/A
VUAA1 4-ethylphenyl 3-pyridinyl 4-ethylphenyl Orco agonist
OLC15 4-ethyl 2-pyridinyl 4-butylphenyl Orco antagonist
6l (Leukotriene inhibitor) 4-methoxyphenyl thiophen-2-yl Trifluoromethyl-furan Leukotriene biosynthesis inhibitor
2-...-N-(4-fluorophenyl)acetamide 4-ethyl thiophen-2-yl 4-fluorophenyl Not reported

Key Research Findings

Indole at the 5-position (target compound) may facilitate π-π stacking or hydrogen bonding, contrasting with pyridinyl in VUAA1, which could enhance cation-π interactions in Orco channels .

Biological Activity Modulation: VUAA1 and OLC15 demonstrate that minor substituent changes (e.g., ethyl vs. butyl in the acetamide group) can invert activity from agonism to antagonism at insect Orco receptors . Leukotriene inhibitors (e.g., 6l) highlight the importance of heterocyclic R2 groups (e.g., thiophene) and bulky acetamide substituents (e.g., trifluoromethyl-furan) for enzyme selectivity .

Thioether Linkage: The thioether bridge in all analogs is critical for molecular rigidity and stability.

Acetamide Substituents :

  • The 2-methoxyphenyl group in the target compound may improve solubility compared to 4-ethylphenyl (VUAA1) or 4-fluorophenyl () due to its polar methoxy group .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the triazole-thione intermediate (e.g., via cyclization of thiosemicarbazides). Subsequent alkylation with chloroacetamide derivatives in ethanol or DMF under reflux conditions (60–80°C for 1–3 hours) is critical. Use of bases like KOH or NaOH ensures deprotonation of the thiol group for nucleophilic substitution . Purification via recrystallization (ethanol/water mixtures) and characterization by NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry are mandatory to confirm structural integrity .

Q. How can researchers confirm the molecular structure and functional group assignments?

  • Methodological Answer:

  • <sup>1</sup>H NMR: Look for characteristic peaks: indole NH (~12 ppm), triazole protons (~8–9 ppm), and methoxy groups (~3.8 ppm) .
  • IR Spectroscopy: Confirm thioether (C–S, ~650 cm⁻¹), amide (C=O, ~1650 cm⁻¹), and aromatic C–F (1220 cm⁻¹) stretches .
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]<sup>+</sup> for C25H20FN5O2S) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer: Screen for antimicrobial activity (MIC assays against Gram+/Gram– bacteria, fungi), anticancer activity (MTT assays on cancer cell lines), and anti-inflammatory potential (COX-1/COX-2 inhibition). Compare results with structurally similar triazole derivatives (e.g., furan/pyridine analogs) to establish baseline structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the alkylation step?

  • Methodological Answer:

  • Solvent Screening: Test polar aprotic solvents (DMF, DMSO) versus ethanol to enhance solubility of intermediates .
  • Catalyst Addition: Use phase-transfer catalysts (e.g., TBAB) to improve reaction kinetics .
  • Temperature Gradients: Conduct reactions under microwave irradiation (50–100°C, 30–60 mins) to reduce side-product formation .

Q. What strategies resolve contradictions in biological activity data across similar analogs?

  • Methodological Answer:

  • Meta-Analysis: Compile data from analogs with varying substituents (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) and correlate with logP, polar surface area, and steric parameters using QSAR models .
  • Targeted Assays: Perform enzyme-specific inhibition studies (e.g., kinase profiling) to identify off-target effects that may explain discrepancies .

Q. How can regioselectivity in triazole ring substitution be controlled during synthesis?

  • Methodological Answer:

  • Protecting Groups: Temporarily block reactive sites (e.g., indole NH with Boc groups) to direct substitution to the triazole sulfur .
  • Computational Modeling: Use DFT calculations to predict preferential attack sites based on electron density maps of intermediates .

Q. What advanced techniques characterize crystallinity and polymorphism in this compound?

  • Methodological Answer:

  • X-ray Diffraction (XRD): Resolve crystal packing and hydrogen-bonding networks to assess stability .
  • DSC/TGA: Monitor thermal behavior (melting point, decomposition) under inert atmospheres .

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